molecular formula C20H18FNO3 B5418241 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5418241
M. Wt: 339.4 g/mol
InChI Key: VTCQBGAXBIWEKG-RUDMXATFSA-N
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Description

The compound “1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether . It also contains an acryloyl group, which is a type of unsaturated carbonyl group . The presence of a tetrahydroquinoline group indicates that it might have heterocyclic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzodioxole group would contribute to the aromaticity of the molecule, while the acryloyl group would introduce unsaturation . The tetrahydroquinoline group would likely form a heterocyclic ring in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a benzodioxole group could potentially increase its lipophilicity, while the acryloyl group could make it more reactive .

Mechanism of Action

The mechanism of action of this compound is not known due to the lack of specific information .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-13-2-5-15-11-16(21)6-7-17(15)22(13)20(23)9-4-14-3-8-18-19(10-14)25-12-24-18/h3-4,6-11,13H,2,5,12H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQBGAXBIWEKG-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C=CC3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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